Regulatory-Grade Characterization vs. Unqualified Building Blocks
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate offered as Lurasidone Impurity 71/87 is supplied with a detailed Structure Elucidation Report (SER) and characterization data fully compliant with USP, EMA, JP, and BP regulatory guidelines [1][2]. In contrast, generic dimethyl cyclohexane-1,2-dicarboxylate (mixed or unspecified stereochemistry, CAS 1687-29-2) is typically sold as a technical-grade mixture without enantiomeric purity documentation .
| Evidence Dimension | Regulatory documentation and enantiomeric purity certification |
|---|---|
| Target Compound Data | Structure Elucidation Report (SER); traceable to USP/EP pharmacopeial standards; used directly in ANDA/NDA submissions for Lurasidone [1][2]. |
| Comparator Or Baseline | Generic dimethyl cyclohexane-1,2-dicarboxylate, CAS 1687-29-2 (mixed isomers): no SER, no pharmacopeial traceability, typical purity 95-98% (GC) without chiral purity specification . |
| Quantified Difference | Presence vs. absence of certified regulatory documentation package; pharmacopeial traceability vs. none. |
| Conditions | Quality control and regulatory filing for pharmaceutical finished dosage forms. |
Why This Matters
Procurement of a fully characterized reference standard with regulatory documentation eliminates months of in-house structural elucidation and method validation, directly accelerating ANDA/NDA timelines for generic Lurasidone.
- [1] Veeprho. (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate. Product No. VE0021564. Complies with USP, EMA, JP, BP; includes Structure Elucidation Report. View Source
- [2] SynZeal. Lurasidone Impurity 71. Detailed characterization data compliant with regulatory guidelines; traceability against USP or EP. View Source
